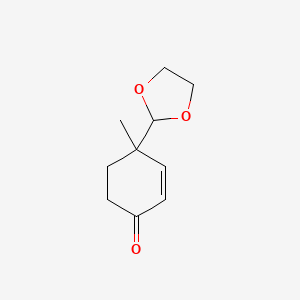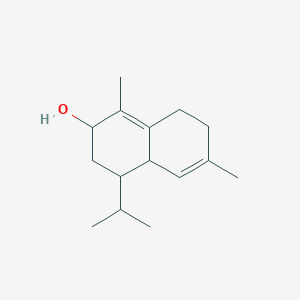
Methyl 11-bromoundec-10-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 11-bromoundec-10-ynoate is an organic compound with the molecular formula C12H19BrO2. It is a brominated ester that features a triple bond between the tenth and eleventh carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 11-bromoundec-10-ynoate can be synthesized through several methods. One common approach involves the bromination of undec-10-ynoic acid followed by esterification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated acid with methanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 11-bromoundec-10-ynoate undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Aplicaciones Científicas De Investigación
Methyl 11-bromoundec-10-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 11-bromoundec-10-ynoate involves its reactivity due to the presence of the bromine atom and the triple bond. The bromine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo addition reactions. These reactive sites make it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Methyl undec-10-ynoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 11-bromoundecanoate: Lacks the triple bond, affecting its reactivity in addition reactions.
Uniqueness
Methyl 11-bromoundec-10-ynoate is unique due to the combination of a bromine atom and a triple bond, which provides a distinct set of reactivity patterns not found in similar compounds .
Propiedades
Número CAS |
123041-58-7 |
|---|---|
Fórmula molecular |
C12H19BrO2 |
Peso molecular |
275.18 g/mol |
Nombre IUPAC |
methyl 11-bromoundec-10-ynoate |
InChI |
InChI=1S/C12H19BrO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-8,10H2,1H3 |
Clave InChI |
ZYQPPSDJFXQXQZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCC#CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


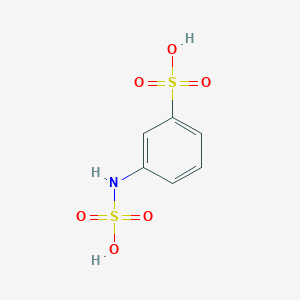

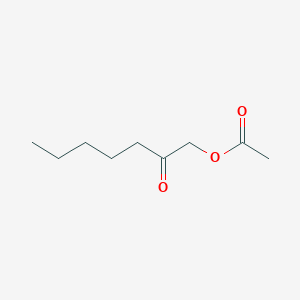
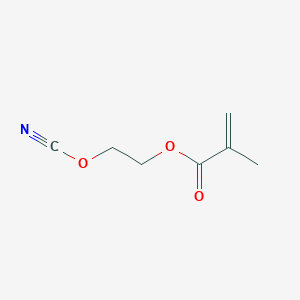
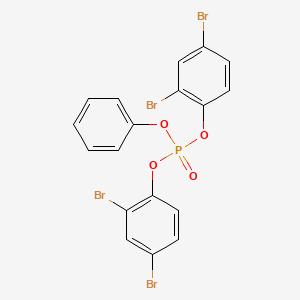

![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
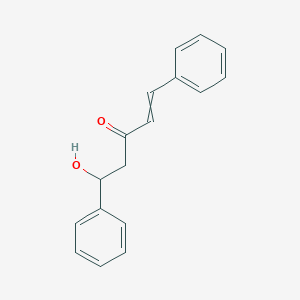
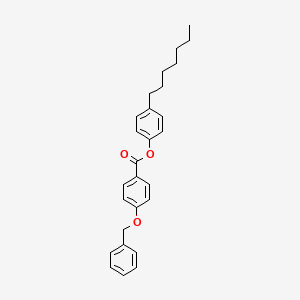
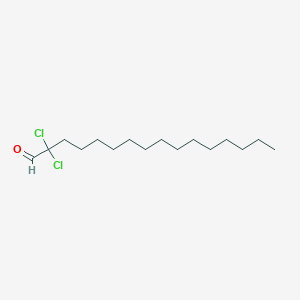
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
